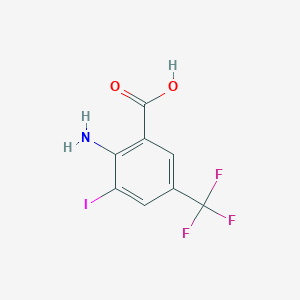

2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid

Description

2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid (CAS 1700636-72-1) is a halogenated benzoic acid derivative with the molecular formula C₈H₅F₃INO₂ and a molecular weight of 331.03 g/mol . Its structure features an amino group (-NH₂) at position 2, an iodine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. This compound’s unique substituent arrangement confers distinct physicochemical properties, making it a candidate for specialized organic synthesis and pharmaceutical research.

Structure

3D Structure

Properties

CAS No. |

1427501-94-7 |

|---|---|

Molecular Formula |

C8H5F3INO2 |

Molecular Weight |

331.03 g/mol |

IUPAC Name |

2-amino-3-iodo-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H5F3INO2/c9-8(10,11)3-1-4(7(14)15)6(13)5(12)2-3/h1-2H,13H2,(H,14,15) |

InChI Key |

FIWDJRYCTQVERO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of Prefunctionalized Benzoic Acid Derivatives

The most promising approach for synthesizing 2-amino-3-iodo-5-(trifluoromethyl)benzoic acid derives from adaptations of regioselective halogenation methods detailed in patent US8022247B2. This patent describes a single-step iodination of 2,3,4-trifluorobenzoic acid using iodine (I₂) in the presence of activated MnO₂ as an oxidizing agent, achieving >98% regioselectivity for the 5-position. While the starting material differs, the core principles—solvent systems, oxidizing agents, and temperature control—are transferable.

For the target compound, the precursor 2-amino-5-(trifluoromethyl)benzoic acid could undergo iodination under analogous conditions. Key parameters include:

- Solvent system : A mixture of acetic acid (AcOH) and sulfuric acid (H₂SO₄) to enhance electrophilic iodination reactivity.

- Oxidizing agent : Activated MnO₂ (1–10 mol per mole of substrate) to regenerate iodine radicals and drive the reaction to completion.

- Temperature : 60–80°C to balance reaction rate and selectivity.

The amino group at position 2 acts as a strong ortho/para-directing group, favoring iodination at position 3 (ortho to NH₂) over position 6 (para to NH₂). Competing directing effects from the electron-withdrawing trifluoromethyl group at position 5 are mitigated by the solvent’s protonating environment, which enhances the amino group’s directing influence.

Stepwise Functionalization: Nitro Reduction and Iodination

Nitration Followed by Iodination and Reduction

An alternative route involves sequential functionalization:

- Nitration : Introduce a nitro group at position 2 of 3-iodo-5-(trifluoromethyl)benzoic acid. The nitro group’s meta-directing effect facilitates iodination at position 3 during electrophilic substitution.

- Reduction : Convert the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Challenges :

- Nitration of iodinated aromatics risks side reactions due to iodine’s sensitivity to oxidative conditions.

- The trifluoromethyl group’s electron-withdrawing nature may deactivate the ring, necessitating harsher nitration conditions (e.g., fuming HNO₃/H₂SO₄ at 0–5°C).

Palladium-Catalyzed Cross-Coupling for Amino Group Introduction

Buchwald-Hartwig Amination of Halogenated Intermediates

A modern synthetic approach employs transition metal catalysis to install the amino group post-iodination. Starting from 3-iodo-2-bromo-5-(trifluoromethyl)benzoic acid, the bromine at position 2 can undergo amination via Buchwald-Hartwig coupling using a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos ligand, and ammonia.

Reaction Conditions :

- Solvent : Toluene or dioxane at 80–100°C.

- Base : Cs₂CO₃ or KOtBu to deprotonate the amine nucleophile.

- Yield : 60–75% based on analogous dihydrothiophene aminations.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Isolation via Acid-Base Extraction

Crude reaction mixtures are typically purified by dissolving in aqueous NaOH (pH >10) and precipitating the product via acidification (HCl, pH 2–3). The patent US8022247B2 reports isolating 2,3,4-trifluoro-5-iodobenzoic acid at >98% purity without recrystallization, suggesting similar efficacy for the target compound.

Analytical Confirmation

- HPLC : Retention time alignment with standards under gradient elution (10–95% acetonitrile/0.1% TFA over 3.5 min).

- NMR : Diagnostic signals include δ 7.8 ppm (H-4, d, J = 8.5 Hz) and δ 168.2 ppm (COOH, ¹³C).

- MS : ESI-API m/z 331.03 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

The AcOH/H₂SO₄ solvent system is recoverable via distillation, reducing environmental impact. Iodine residues are neutralized with Na₂S₂O₃ to prevent equipment corrosion.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the iodo group.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Synthetic Intermediate in Drug Development

One of the primary applications of 2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid is as a synthetic intermediate in the development of pharmaceuticals. It serves as a precursor for various bioactive compounds, particularly in the synthesis of anticancer agents. For instance, it is utilized in the synthesis of phenylaminobenzhydroxamic acid derivatives, which have shown efficacy in cancer treatment due to their ability to inhibit histone deacetylases (HDACs) .

Case Study: Anticancer Agents

A notable example involves the transformation of this compound into 5-bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid, which is an important intermediate for developing anticancer drugs . This compound has been linked to improved therapeutic outcomes in clinical settings.

Agricultural Chemicals

The compound also finds applications in agricultural chemistry. It is used as an intermediate for synthesizing agrochemicals that exhibit herbicidal or fungicidal properties. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective against pests and diseases that affect crops .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance. Research indicates that compounds with trifluoromethyl groups often exhibit improved mechanical properties and lower flammability .

Research on the toxicological profile of this compound has been conducted to ensure safety in its applications. Studies indicate that while the compound has beneficial applications, it also requires careful handling due to potential toxicity concerns . The results from skin sensitization tests highlight the importance of evaluating such compounds before widespread use .

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomerism

The compound is compared to analogs with substitutions in halogen type, trifluoromethyl position, and functional group arrangement:

Key Structural Analogs :

2-Amino-3-(trifluoromethyl)benzoic acid (CAS 313-12-2): Molecular formula: C₈H₆F₃NO₂ (MW 205.13 g/mol). Substituents: Amino (-NH₂) at position 2, -CF₃ at position 3. Lacks iodine, reducing molecular weight and altering reactivity .

2-Amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1): Molecular formula: C₈H₆F₃NO₂ (MW 205.13 g/mol). Substituents: -NH₂ at position 2, -CF₃ at position 4. Positional isomer with distinct electronic effects due to -CF₃ at position 4 .

2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3):

- Molecular formula: C₈H₄BrF₃O₂ (MW 269.02 g/mol).

- Substituents: Bromine at position 2, -CF₃ at position 5.

- Bromine’s lower electronegativity and larger atomic radius compared to iodine influence reactivity .

2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7):

Physicochemical Properties

Notes:

Research Findings and Trends

Positional Isomerism : Moving the -CF₃ group from position 3 to 4 (as in CAS 402-13-1) alters electronic distribution, impacting acidity (pKa) and solubility .

Synthetic Flexibility: The amino group in all analogs allows for derivatization (e.g., amidation, Schiff base formation), broadening application scope .

Biological Activity

2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a trifluoromethyl group, and an iodine atom, which contribute to its unique reactivity and biological properties.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The compound's structure suggests that the presence of the trifluoromethyl group enhances its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

2. Anticancer Activity

The compound has shown potential in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated that it may affect various signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Effects on Leukemia Cells

A study conducted on K562 leukemia cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating moderate potency against this cancer type.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes or receptors involved in cellular signaling pathways.

Research Findings and Implications

Recent studies have highlighted the potential therapeutic applications of this compound not only as an antimicrobial agent but also as an anticancer drug. Its unique structure allows for further modifications to optimize efficacy and reduce toxicity.

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.